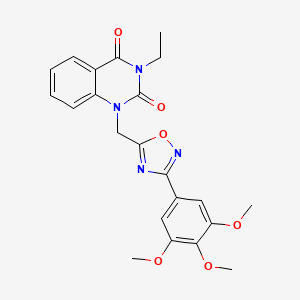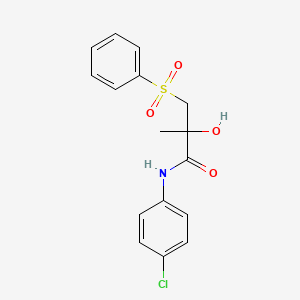![molecular formula C19H17N5OS B2725833 6-(4-Ethoxyphenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894061-06-4](/img/structure/B2725833.png)
6-(4-Ethoxyphenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Ethoxyphenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the triazolopyridazine family and has shown promising results in various biological assays.
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Importance
Heterocyclic compounds, including pyridazine analogs, have shown significant pharmaceutical importance. One study elaborated on the synthesis of a compound with a similar structural framework, detailing the chemical processes and structural characterization through spectroscopic techniques and crystallography. The synthesized compound exhibited potential for further pharmaceutical applications due to its unique structural attributes and was analyzed for its molecular interactions and stability through density functional theory calculations, Hirshfeld surface analysis, and energy frameworks (Sallam et al., 2021).
Antimicrobial and Antioxidant Activities
Another study focused on the synthesis of derivatives containing azole, diazole, oxadiazole, thiadiazole, and triazole fragments, analyzing their antioxidant and antibacterial activities. The compounds showcased moderate activity against specific microorganisms, indicating their potential as leads for developing new antimicrobial agents. This research underscores the importance of structural modifications in enhancing biological activities and provides a basis for further exploration of triazolo[4,3-b]pyridazine derivatives in antimicrobial applications (Anusevičius et al., 2015).
Antidiabetic Potential
The compound's framework has also been explored for antidiabetic applications, where a series of triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials. This research aimed at developing new anti-diabetic medications, with compounds exhibiting significant DPP-4 inhibition in vitro, along with antioxidant and insulinotropic activities. Such studies highlight the compound's relevance in addressing diabetes through novel therapeutic approaches (Bindu et al., 2019).
Antitubercular Agents
Further research into 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines revealed their potential as antitubulin agents, demonstrating moderate to potent antiproliferative activity. These compounds, designed as analogues of combretastatin A-4, were synthesized and evaluated for their ability to inhibit tubulin polymerization and disrupt microtubule dynamics, indicating their potential application in cancer therapy. This study exemplifies how structural elements of triazolo[4,3-b]pyridazine derivatives can be exploited for therapeutic purposes, especially in targeting cancer cell proliferation (Xu et al., 2016).
Propriétés
IUPAC Name |
6-(4-ethoxyphenyl)-3-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c1-2-25-16-8-6-14(7-9-16)17-10-11-18-21-22-19(24(18)23-17)26-13-15-5-3-4-12-20-15/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSKXEREMXZCDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CC=CC=N4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([1,1'-biphenyl]-2-yl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2725753.png)

![2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2725757.png)
![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2725758.png)
![Ethyl 4-oxo-4-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)butanoate](/img/structure/B2725760.png)
![ethyl 2-(4-butoxybenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2725761.png)
![tert-butyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2725762.png)




![1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2725771.png)
![13-Amino-2,3,5,6,8,9-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinolin-15-ol](/img/structure/B2725772.png)